(2S,6s)-2-methyl-6-phenylmorpholine

Description

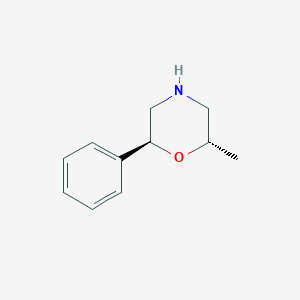

(2S,6s)-2-Methyl-6-phenylmorpholine is a chiral morpholine derivative characterized by a six-membered morpholine ring with methyl and phenyl substituents at the 2- and 6-positions, respectively. Morpholine derivatives are widely studied for their conformational flexibility, stereochemical diversity, and applications in medicinal chemistry, particularly as intermediates in drug synthesis or modulators of biological targets.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2S,6S)-2-methyl-6-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |

InChI Key |

OEIVXYYFUJADLC-GXSJLCMTSA-N |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

CC1CNCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Routes

Chiral Pool Synthesis from Amino Alcohols

Starting from optically active amino alcohol precursors, the morpholine ring is formed via intramolecular cyclization. Protecting groups and selective functional group transformations are used to introduce the methyl and phenyl substituents with stereocontrol.Halonium Ion-Mediated Cyclization

Lewis acid-catalyzed halonium ion generation followed by nucleophilic ring closure has been employed to synthesize substituted morpholines with stereochemical control. This method uses halogen sources such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of Lewis acids to facilitate cyclization.Reduction of Morpholine-4-carboxylate Esters

Derivatives such as (S)-tert-butyl 2-phenylmorpholine-4-carboxylate are subjected to acidic hydrolysis followed by base treatment to yield the target morpholine.

Detailed Preparation Methods

Synthesis via Acidic Hydrolysis of tert-Butyl Ester (Patent WO2007/70760)

- Procedure:

- (S)-2-phenylmorpholine-4-carboxylic acid tert-butyl ester is dissolved in 4N HCl in 1,4-dioxane and stirred at room temperature overnight.

- The reaction mixture is concentrated under vacuum and diluted with 1N HCl.

- The aqueous phase is extracted with ether and then basified to pH 12–14 using 2N NaOH.

- The free base is extracted with dichloromethane (DCM), dried over sodium sulfate, filtered, and concentrated.

- Yield: 78% of (S)-2-phenylmorpholine

- Notes: This method provides a straightforward two-step approach with good stereochemical retention and high purity.

- Reference: ChemicalBook synthesis data

Lewis Acid-Catalyzed Halonium Ion Cyclization (Research Article, 2022)

- Procedure:

- Starting from 2-nitrobenzenesulfonyl-protected amino alcohols, halonium ions are generated using NBS or NIS in the presence of Lewis acids such as In(OTf)3.

- The reaction is carried out in dichloromethane at room temperature, followed by addition of DBU as a base to promote ring closure.

- The product is purified by column chromatography.

- Yield: Up to 55% for the halofunctionalized intermediate, with subsequent conversion to morpholine derivatives.

- Advantages: This method allows for fine-tuning of stereochemistry and functional group compatibility.

- Reference: PMC article on Lewis acid-catalyzed halonium generation

Synthesis via Organotin Intermediates (Supporting Information from RSC)

- Procedure:

- Preparation of 2-((tributylstannyl)methoxy)ethyl methanesulfonate as a key intermediate.

- Subsequent nucleophilic substitution and cyclization steps lead to morpholine ring formation.

- Yield: High yields (~99%) for intermediate steps, with overall synthesis depending on subsequent transformations.

- Notes: This approach is useful for introducing complex substituents and controlling stereochemistry.

- Reference: Royal Society of Chemistry supporting information

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|---|

| Acidic hydrolysis of tert-butyl ester | (S)-2-phenylmorpholine-4-carboxylate tert-butyl ester | 4N HCl in 1,4-dioxane, NaOH basification | 78 | High | Simple, scalable, good purity |

| Lewis acid-catalyzed halonium cyclization | 2-nitrobenzenesulfonyl-protected amino alcohol | NBS/NIS, In(OTf)3, DBU, DCM, RT | ~55 | Moderate to high | Allows functional group tolerance |

| Organotin intermediate route | 2-((tributylstannyl)methoxy)ethanol | MsCl, Et3N, Et2O, nucleophilic substitution | 99 (intermediate) | High | Multi-step, excellent intermediate yields |

Research Findings and Notes

- The stereochemistry of this compound is critical for its biological activity and synthetic utility. Methods that preserve or induce chirality during ring closure are preferred.

- Lewis acid catalysis has emerged as a powerful tool to facilitate halonium ion formation, enabling efficient morpholine ring construction under mild conditions.

- The tert-butyl ester hydrolysis method is well-established and provides a practical route for preparing enantiomerically pure morpholines.

- Organotin chemistry offers versatility for functionalization but requires careful handling due to toxicity and environmental concerns.

- Purification typically involves extraction and column chromatography, with drying agents such as sodium sulfate used to remove residual moisture.

- Analytical characterization (NMR, IR, MS) confirms structure and stereochemistry post-synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohol derivatives.

Substitution: N-substituted morpholine derivatives.

Scientific Research Applications

(2S,6S)-2-methyl-6-phenylmorpholine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,6S)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (2S,6s)-2-methyl-6-phenylmorpholine with structurally analogous morpholine derivatives, focusing on stereochemistry, substituents, physicochemical properties, and research insights:

Structural and Stereochemical Analysis

- Substituent Effects: The phenyl group in this compound contributes to higher lipophilicity compared to hydroxylated (e.g., 2-hydroxymethyl in ) or aliphatic substituents (e.g., cyanoethyl in ). This may enhance blood-brain barrier penetration, a trait shared with the propylphenyl-substituted compound in .

Stereochemistry :

- The (2S,6s) configuration of the target compound contrasts with the (2R,6R) or (2R,6S) configurations of analogs. Stereochemical differences can drastically alter receptor affinity; for example, (R)-ketamine exhibits stronger antidepressant effects than (S)-ketamine , suggesting similar stereospecificity might apply to morpholine derivatives.

Physicochemical and Pharmacokinetic Considerations

- Solubility: Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas non-ionic analogs like the target compound may require formulation aids for bioavailability.

- Metabolic Stability: Bulky aromatic groups (phenyl, m-tolyl) may slow hepatic metabolism compared to smaller substituents (cyanoethyl, methoxycarbonyl) .

Research and Application Gaps

- Limited data exist on the target compound’s biological activity. Further studies on receptor binding and pharmacokinetics are warranted.

Biological Activity

(2S,6S)-2-methyl-6-phenylmorpholine is a chiral morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine and its derivatives are known for diverse pharmacological properties, including antimicrobial, analgesic, and anticancer activities. This article synthesizes the current understanding of the biological activity of this compound based on available literature.

Chemical Structure and Properties

The compound this compound features a morpholine ring with a methyl group at the second position and a phenyl group at the sixth position. The stereochemistry is crucial for its biological activity, as different isomers can exhibit varying effects.

Antimicrobial Activity

Studies have indicated that morpholine derivatives possess significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Moderate against E. coli | |

| Morpholine derivatives | Broad-spectrum activity |

Analgesic Properties

Morpholine derivatives have been explored for their analgesic effects. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance pain-relieving effects.

Neuroprotective Effects

Research indicates that certain morpholine derivatives may inhibit pathways leading to neuronal death. Specifically, JNK (c-Jun N-terminal kinase) inhibition has been linked to neuroprotection in models of neurodegenerative diseases.

- Case Study : In animal models of stroke, compounds targeting JNK pathways reduced neuronal loss significantly compared to untreated controls, suggesting potential therapeutic applications for morpholine derivatives in neuroprotection .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pain perception and neuroinflammation.

Toxicity and Safety Profile

While promising, the safety profile of this compound remains under investigation. Morpholine derivatives can exhibit toxicity at higher concentrations or with prolonged exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.